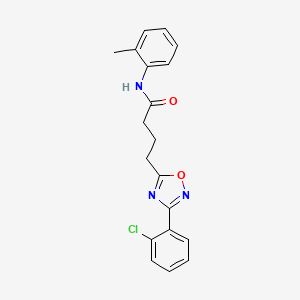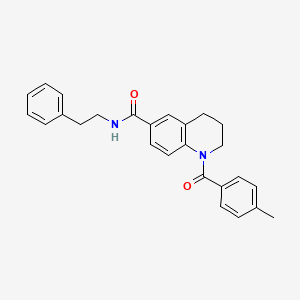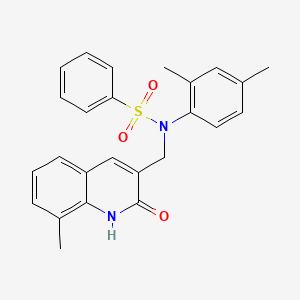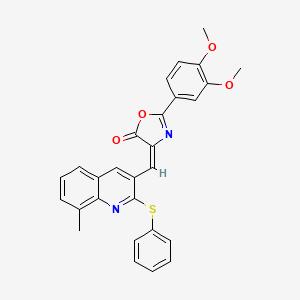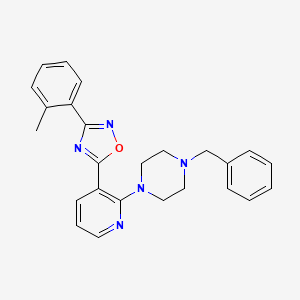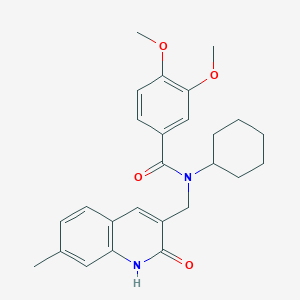
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide is a chemical compound that has been studied for its potential use in scientific research. It is a member of the benzamide family of compounds and has been shown to have a variety of interesting biochemical and physiological effects. In
作用機序
The mechanism of action of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes that are involved in cancer cell proliferation and survival. It has also been shown to modulate the activity of several signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has a variety of interesting biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes that are involved in cancer cell proliferation and survival, including topoisomerase II, protein kinase C, and histone deacetylase. It has also been shown to modulate the activity of several signaling pathways that are involved in cell growth and survival, including the MAPK/ERK pathway and the PI3K/Akt pathway.
In addition, it has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neuroinflammatory diseases. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
実験室実験の利点と制限
One advantage of using N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide in lab experiments is its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Another advantage is its interesting biochemical and physiological effects, which make it a useful tool for studying cell signaling pathways and enzyme activity.
One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to work with in some experiments. Another limitation is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in animal models and clinical trials.
Another area of interest is its mechanism of action. Further studies are needed to fully understand how it inhibits the activity of enzymes and modulates signaling pathways.
Finally, there is potential for the development of new analogs of this compound that may have improved solubility and/or efficacy. Further studies are needed to explore the structure-activity relationship of this compound and its analogs.
合成法
The synthesis method for N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide involves several steps. First, 3,4-dimethoxybenzaldehyde is reacted with cyclohexylamine to form the corresponding imine. This imine is then reduced with sodium borohydride to form the amine. Next, 2-hydroxy-7-methylquinoline is reacted with formaldehyde and the resulting imine is reduced with sodium borohydride to form the corresponding amine. Finally, the two amines are reacted together with benzoyl chloride to form the target compound.
科学的研究の応用
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been studied for a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of cancer. It has been shown to have antiproliferative activity against several cancer cell lines, including breast, ovarian, and lung cancer cells. In addition, it has been shown to induce apoptosis in cancer cells.
Another area of interest is its potential as a treatment for neurodegenerative diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neuroinflammatory diseases.
特性
IUPAC Name |
N-cyclohexyl-3,4-dimethoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4/c1-17-9-10-18-14-20(25(29)27-22(18)13-17)16-28(21-7-5-4-6-8-21)26(30)19-11-12-23(31-2)24(15-19)32-3/h9-15,21H,4-8,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUAADMGJYJERB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3CCCCC3)C(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

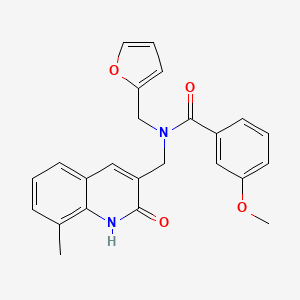
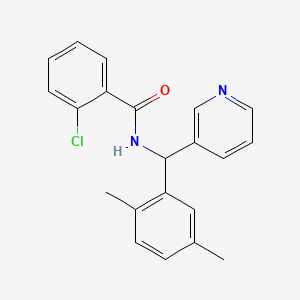
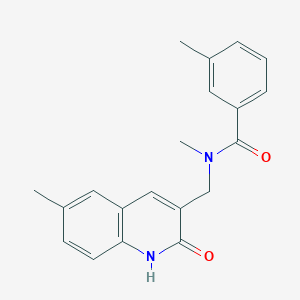
![N-(4-bromophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7697599.png)


